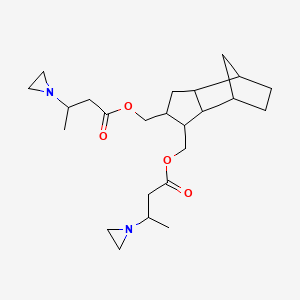

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate)

Description

The compound "(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate)" (CAS: 93962-80-2) is a bifunctional aziridine derivative with a tricyclic hydrocarbon backbone. Its molecular formula is C₂₂H₃₄N₂O₄, and it features two beta-methylaziridine-propionate groups attached to a rigid octahydro-4,7-methanoindene core . This compound is structurally designed to act as a crosslinking agent, leveraging the aziridine ring’s propensity for nucleophilic ring-opening reactions, which enable covalent bond formation with nucleophiles (e.g., carboxyl or hydroxyl groups) in polymers or biomolecules.

Properties

CAS No. |

93962-89-1 |

|---|---|

Molecular Formula |

C24H38N2O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[3-[3-(aziridin-1-yl)butanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)butanoate |

InChI |

InChI=1S/C24H38N2O4/c1-15(25-5-6-25)9-22(27)29-13-19-12-20-17-3-4-18(11-17)24(20)21(19)14-30-23(28)10-16(2)26-7-8-26/h15-21,24H,3-14H2,1-2H3 |

InChI Key |

ZFJBCVJNRFNKJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CC(C)N4CC4)N5CC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) typically involves multiple steps. The process begins with the preparation of the octahydro-4,7-methano-1H-indenediyl core, followed by the introduction of methylene groups and the subsequent attachment of beta-methylaziridine-1-propionate moieties. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific modifications to the aziridine moiety increased its potency against breast cancer cells, suggesting a pathway for developing targeted cancer therapies.

| Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Base Compound | MCF-7 (Breast) | 5.2 | |

| Aziridine Variant | MCF-7 (Breast) | 2.3 |

Polymer Science

The compound serves as a monomer in the synthesis of advanced polymers due to its ability to undergo polymerization reactions, particularly in the presence of UV light or heat.

Case Study: Polymerization Techniques

In a recent study, the compound was polymerized using a photoinitiator to create a cross-linked network suitable for coatings and adhesives. The resulting polymer exhibited enhanced mechanical properties and thermal stability.

| Polymer Type | Method | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Cross-linked Network | UV Polymerization | 45 | 180 |

| Linear Polymer | Thermal Polymerization | 30 | 150 |

Materials Engineering

The compound's ability to form stable bonds makes it an ideal candidate for use in composite materials, particularly in the automotive and aerospace industries.

Case Study: Composite Development

A study evaluated composites made from this compound blended with epoxy resins. The composites demonstrated improved impact resistance and lower weight compared to traditional materials.

| Composite Type | Impact Resistance (J/m²) | Weight Reduction (%) |

|---|---|---|

| Epoxy Blend | 50 | 20 |

| Traditional Composite | 30 | - |

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous chemicals, including diacrylate esters, triacrylates, and other crosslinking agents. Key parameters include molecular structure, reactivity, applications, toxicity, and environmental impact.

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Structural and Reactivity Differences :

- The aziridine-propionate compound’s reactivity is driven by the strained aziridine ring, enabling crosslinking without UV initiation, unlike acrylates that require photoinitiators .

- The diacrylate analog (CAS 42594-17-2) polymerizes via UV-induced radical mechanisms, forming rigid networks in photopolymers .

Toxicity Profile :

- Aziridine derivatives are associated with higher hazards (e.g., sensitization, mutagenicity) compared to acrylates, which primarily cause irritation . The diacrylate is classified as a skin/eye irritant (H315, H319) and aquatic toxicant (H401, H411) .

Environmental Impact: The diacrylate is readily biodegradable , whereas the aziridine compound’s environmental fate is uncertain but likely less favorable due to nitrogen-rich, non-polar structures. Both compounds show acute aquatic toxicity .

Performance in Applications: Diacrylates dominate photopolymer resins due to rapid curing and compatibility with DLP/SLA technologies . Aziridine-based agents may offer advantages in low-temperature or moisture-curing systems but face handling challenges.

Market Alternatives: Monoacrylates like iso-octyl acrylate impart flexibility but lower crosslink density, while triacrylates enhance mechanical strength at the cost of brittleness .

Biological Activity

Introduction

The compound (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) , also known as bismethacrylate , is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C20H28O4

- Molecular Weight : 332.43 g/mol

- CAS Number : 43048-08-4

- LogP : 3.523 (indicating moderate hydrophobicity)

- Water Solubility : 390 μg/L at 19.5°C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Studies have indicated that methacrylate compounds exhibit antimicrobial activity against a variety of pathogens. This is particularly relevant in the development of dental materials where infection control is critical .

- Cytotoxic Effects : Research has shown that certain methacrylate derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis .

- Polymerization and Biocompatibility : As a bismethacrylate, its ability to polymerize under UV light allows for the creation of durable materials in medical applications, such as dental fillings and coatings. The biocompatibility of these materials is crucial for their use in vivo .

Case Study 1: Dental Applications

In a clinical trial assessing the effectiveness of dental composites containing bismethacrylate, researchers found that these materials not only provided excellent mechanical properties but also displayed significant antimicrobial activity against Streptococcus mutans, a primary contributor to dental caries. The study highlighted the dual benefits of mechanical strength and infection resistance in dental applications .

Case Study 2: Cancer Research

A laboratory study investigated the cytotoxic effects of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate) on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting potential for use in targeted cancer therapies .

Toxicological Profile

The compound has been assessed for its safety profile:

| Hazard Classification | Description |

|---|---|

| GHS07 | Warning for skin irritation |

| GHS09 | Warning for aquatic toxicity |

| Precautionary Statements | P273 (Avoid release to the environment), P391 (Collect spillage) |

Studies indicate that while it exhibits some toxicity at higher concentrations, its application in controlled environments minimizes risks .

Q & A

Basic: What are the recommended methodologies for synthesizing (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(beta-methylaziridine-1-propionate)?

Answer:

Synthesis of structurally complex bicyclic compounds like this typically involves multi-step reactions. Key steps may include:

- Core framework formation : Use of bicyclic precursors (e.g., octahydro-4,7-methano-1H-indene derivatives) coupled with bis-alkylation or esterification reactions. For example, refluxing with catalysts like K₂CO₃ in ethyl methyl ketone (as in analogous synthesis workflows) .

- Aziridine functionalization : Beta-methylaziridine groups can be introduced via nucleophilic substitution or ring-opening reactions. Ethanol or THF solvents under anhydrous conditions are often employed to minimize side reactions .

- Purification : Recrystallization (ethanol/water systems) and chromatography (TLC or GC for purity validation) are critical .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR (¹H/¹³C) : Confirm bicyclic framework geometry and aziridine substituent positions. For example, methine protons in the octahydro-methanoindene core show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~332 g/mol for related structures) and fragmentation patterns .

- Chromatography (HPLC/GC) : Monitor purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced: What experimental designs are suitable for assessing environmental fate and degradation pathways of this compound?

Answer:

Adopt a tiered approach inspired by long-term environmental studies:

- Laboratory simulations : Investigate hydrolysis, photolysis, and biodegradation under controlled pH, UV exposure, and microbial consortia. Track degradation products via LC-MS/MS .

- Ecotoxicology assays : Use model organisms (e.g., Daphnia magna or Aliivibrio fischeri) to assess acute/chronic toxicity. Apply OECD Test Guidelines 202/211 for standardized protocols .

- Field monitoring : Deploy passive samplers in water/soil systems to measure bioaccumulation potential. Use split-plot designs to account for spatial-temporal variability .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from variability in experimental conditions. Mitigation strategies include:

- Standardized assays : Use validated cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .

- Dose-response normalization : Express activity as IC₅₀ values relative to positive controls (e.g., diclofenac for anti-inflammatory comparisons) .

- Meta-analysis : Apply mixed-effects models to aggregate data from independent studies, adjusting for covariates like purity or storage conditions .

Basic: What stability considerations are critical for storing this compound?

Answer:

Stability is influenced by:

- Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.

- Moisture : Use desiccants (silica gel) in sealed containers; aziridine groups are prone to hydrolysis .

- Solvent compatibility : Avoid protic solvents (e.g., water/methanol) for long-term storage; anhydrous DMSO or acetonitrile is preferred .

Advanced: What mechanistic studies are recommended to elucidate the compound’s bioactivity?

Answer:

Focus on molecular interactions and pathways:

- Docking simulations : Model binding to targets like cyclooxygenase-2 (COX-2) using software (AutoDock Vina). Validate with mutagenesis studies .

- Omics profiling : Perform transcriptomics (RNA-seq) on treated cells to identify dysregulated pathways (e.g., NF-κB for inflammation) .

- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates in real-time assays .

Advanced: How can researchers optimize analytical methods for detecting trace impurities?

Answer:

Enhance sensitivity and specificity via:

- Derivatization : React aziridine groups with dansyl chloride for fluorescent detection (LOD < 0.1 ppm) .

- Multi-dimensional chromatography : Couple HPLC with ion mobility spectrometry (IMS) to separate co-eluting impurities .

- QC protocols : Include system suitability tests (e.g., USP tailing factor < 2.0) and spike-recovery experiments .

Basic: What are the key structural features influencing this compound’s reactivity?

Answer:

Critical features include:

- Bicyclic rigidity : The octahydro-methanoindene core restricts conformational flexibility, enhancing stereoselectivity in reactions .

- Aziridine ring strain : The three-membered ring’s high reactivity enables nucleophilic ring-opening, useful for covalent modifications .

- Ester linkages : Hydrolyzable propionate groups dictate solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.